molecular formula C16H21NO B14222202 2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide CAS No. 828252-52-4

2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide

Cat. No.: B14222202
CAS No.: 828252-52-4
M. Wt: 243.34 g/mol
InChI Key: ZZABACABEZAFSK-CYBMUJFWSA-N
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Description

2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide is an organic compound characterized by its unique structure, which includes a cyclohexene ring, a phenylethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide typically involves the reaction of cyclohex-1-en-1-ylamine with (1R)-1-phenylethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to maximize the efficiency and yield of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, hydroxides, or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohex-1-en-1-one derivatives or phenylacetic acid.

    Reduction: Formation of cyclohex-1-en-1-ylamine or phenylethylamine derivatives.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohex-1-en-1-yl)ethan-1-amine
  • ®-5-(Prop-1-en-2-yl)cyclohex-2-enone
  • 1-Cyclohex-1-en-1-ylbenzene

Uniqueness

2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

828252-52-4

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-N-[(1R)-1-phenylethyl]acetamide

InChI

InChI=1S/C16H21NO/c1-13(15-10-6-3-7-11-15)17-16(18)12-14-8-4-2-5-9-14/h3,6-8,10-11,13H,2,4-5,9,12H2,1H3,(H,17,18)/t13-/m1/s1

InChI Key

ZZABACABEZAFSK-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)CC2=CCCCC2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CCCCC2

Origin of Product

United States

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